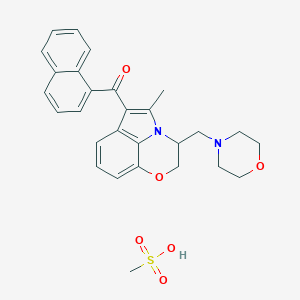

(S)-(-)-Win 55,212 mesylate

Descripción

Overview of Cannabinoid Receptors and Endogenous Ligands

The primary components of the endocannabinoid system are two G protein-coupled receptors: the cannabinoid receptor type 1 (CB1) and the cannabinoid receptor type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. nih.gov These receptors are activated by endogenous ligands, most notably anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are produced on demand and play a crucial role in regulating a wide array of physiological processes.

The Significance of Synthetic Cannabinoids in Contemporary Research

Synthetic cannabinoids have become indispensable in modern research for several reasons. They often exhibit greater potency and receptor selectivity than their natural counterparts, allowing for more precise investigation of the roles of CB1 and CB2 receptors. wikipedia.org This has been instrumental in dissecting the downstream signaling pathways and physiological functions associated with each receptor subtype. Furthermore, the development of synthetic agonists, antagonists, and inverse agonists has provided a sophisticated pharmacological toolbox for researchers to modulate the endocannabinoid system and understand its role in health and disease.

Historical Context and Evolution of (S)-(-)-Win 55,212 Mesylate in Cannabinoid Research

In the quest to develop potent and selective cannabinoid ligands, Sterling-Winthrop, Inc. synthesized a series of aminoalkylindoles, including the compound now known as WIN 55,212. jpccr.eu This compound exists as a racemic mixture of two enantiomers: (R)-(+)-WIN 55,212-2 and (S)-(-)-WIN 55,212-3. Early research quickly established that the (R)-(+)-enantiomer is a potent agonist at both CB1 and CB2 receptors, exhibiting effects similar to THC. wikipedia.orgtocris.com

Conversely, the (S)-(-)-enantiomer, this compound (also referred to as WIN 55,212-3), was found to have a distinct and much weaker pharmacological profile. caymanchem.comnih.gov This stereoselectivity, where one enantiomer is significantly more active than the other, highlighted the specific structural requirements for potent cannabinoid receptor activation. The initial characterization of this compound as a weak or inactive counterpart to its potent enantiomer was crucial in confirming the receptor-mediated actions of (R)-(+)-WIN 55,212-2. physiology.org However, further investigation revealed that this compound is not merely an inactive compound but possesses its own unique pharmacological properties as a CB2 receptor antagonist and a partial inverse agonist at CB1 receptors. caymanchem.comtocris.com

Detailed Research Findings

Subsequent and more detailed studies have elucidated the specific pharmacological actions of this compound, distinguishing it as a valuable research tool in its own right.

Pharmacological Profile of this compound

| Parameter | Receptor | Value | Description |

| pA2 | Human CB2 | 6.1 | A measure of the potency of a competitive antagonist. In this case, it indicates its ability to block the effects of the CB2 agonist CP 55,940. caymanchem.com |

| pEC50 | Human CB2 | 5.3 | A measure of the concentration required to produce 50% of the maximal response. Here, it reflects its ability to counteract the inverse agonism of SR 144528 at the CB2 receptor. caymanchem.com |

| pIC50 | CB1 | 5.5 | A measure of the concentration of an inhibitor required to reduce a specific biological response by 50%. This value indicates its activity as a partial inverse agonist at CB1 receptors. tocris.com |

Research has demonstrated that this compound acts as a competitive neutral antagonist at the human CB2 receptor. caymanchem.com This means it can block the action of CB2 agonists without having an effect on its own. It has been shown to competitively antagonize the effects of the potent synthetic cannabinoid agonist CP 55,940. tocris.com Furthermore, it also acts as a partial inverse agonist at CB1 receptors, meaning it can reduce the basal activity of these receptors. tocris.com

In functional assays, this compound was found to be inactive in behavioral tests where its (R)-(+)-enantiomer showed potent cannabimimetic effects. nih.gov This further underscores the stereoselective nature of the cannabinoid receptors. While it displays some modest activity at human melatonin (B1676174) MT1 and muscarinic M4 receptors, it is generally selective over a range of other G protein-coupled receptors. tocris.com

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017329 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137795-17-6 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Receptor Pharmacology and Molecular Interactions of R + Win 55,212 2 the Active Enantiomer

Cannabinoid Receptor Agonism Profile

(R)-(+)-Win 55,212-2 is recognized as a high-affinity agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are G protein-coupled receptors (GPCRs) of the endocannabinoid system pnas.org.

The CB1 receptor is predominantly expressed in the central nervous system, modulating neurotransmitter release. (R)-(+)-Win 55,212-2 acts as a full agonist at the CB1 receptor wikipedia.org. Its activation of CB1 receptors is responsible for its effects on pain perception, motor activity, and temperature regulation, which are characteristic of the cannabinoid tetrad of behavioral responses in rodents mdpi.com. Studies have shown that the effects of (R)-(+)-Win 55,212-2 can be antagonized by CB1-selective antagonists, confirming the involvement of this receptor nih.gov.

CB2 receptors are primarily found in the peripheral tissues, particularly on cells of the immune system, and are involved in modulating inflammation and immune responses. (R)-(+)-Win 55,212-2 is also a potent agonist at the CB2 receptor wikipedia.orgscispace.com. Its high affinity and agonist activity at CB2 receptors have made it a valuable tool for investigating the therapeutic potential of targeting this receptor for inflammatory and pain conditions, without the psychotropic side effects associated with strong CB1 agonism nih.gov.

While (R)-(+)-Win 55,212-2 is a non-selective agonist for CB1 and CB2 receptors, it exhibits a notable preference for the CB2 receptor. Research using human cloned receptors has determined the inhibitor constant (Ki) values, which measure the affinity of a ligand for a receptor.

| Receptor | Binding Affinity (Ki) |

| Human Cannabinoid Receptor 1 (CB1) | 62.3 nM |

| Human Cannabinoid Receptor 2 (CB2) | 3.3 nM |

Data sourced from Tocris Bioscience and R&D Systems. rndsystems.com

These values indicate that (R)-(+)-Win 55,212-2 has an approximately 19-fold higher affinity for the CB2 receptor compared to the CB1 receptor nih.gov. This slight selectivity for CB2 has been a point of interest in the development of more selective cannabinoid ligands acs.org.

Interactions with Non-Cannabinoid Receptors

Beyond its well-documented effects on cannabinoid receptors, (R)-(+)-Win 55,212-2 has been shown to interact with other receptor systems, which may contribute to its broad pharmacological profile.

(R)-(+)-Win 55,212-2 is an agonist of the nuclear receptors PPARα and PPARγ wikipedia.orgmdpi.com. Studies have demonstrated that it can bind to the PPARα ligand-binding domain and stimulate PPARα-driven transcriptional activity nih.gov. This interaction is significant as PPARα is involved in the regulation of lipid metabolism and inflammation nih.govresearchgate.net. Furthermore, (R)-(+)-Win 55,212-2 has been shown to activate PPARγ and prevent the decrease in its expression induced by the amyloid-β peptide in astrocytes, suggesting a potential role in neuroprotection that is independent of cannabinoid receptors plos.org. The ability of (R)-(+)-Win 55,212-2 to activate both PPARα and PPARγ highlights a complex mechanism of action that extends beyond the endocannabinoid system nih.gov.

The interaction of (R)-(+)-Win 55,212-2 with the TRPV1 channel, a non-selective cation channel involved in pain sensation, is complex and appears to be independent of CB1 and CB2 receptors nih.gov. Instead of directly activating or blocking the receptor in a classical sense, (R)-(+)-Win 55,212-2 has been shown to inhibit and desensitize TRPV1 channels pnas.orgpnas.org. This effect is mediated through a calcium-calcineurin-dependent pathway pnas.orgnih.gov. The compound evokes calcium influx in sensory neurons, which in turn activates the phosphatase calcineurin pnas.orgnih.gov. Activated calcineurin then dephosphorylates the TRPV1 channel, leading to its desensitization and a reduction in its activity nih.govpnas.orgnih.gov. This mechanism contributes to the peripheral antihyperalgesic effects of the compound pnas.orgnih.gov. Some research also suggests that certain cannabinoids, including WIN 55,212-2, can activate the TRPA1 channel, which then leads to the desensitization of TRPV1 jneurosci.org.

(R)-(+)-Win 55,212-2 is a potent aminoalkylindole derivative that functions as a full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). wikipedia.orgwindows.net Its affinity for these receptors is in the low nanomolar range, although values vary across studies. For instance, its binding affinity (Ki) for the human CB1 receptor has been reported as 1.9 nM and 62.3 nM, while for the human CB2 receptor, it has been reported as 3.3 nM and 0.28 nM. wikipedia.orgwindows.nettocris.com This high-affinity binding translates to potent biological activity, often exceeding that of the classic cannabinoid Δ⁹-tetrahydrocannabinol (THC). wikipedia.org

The interaction of (R)-(+)-Win 55,212-2 with cannabinoid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, it primarily signals through Gi/o proteins. annualreviews.orgnih.gov This activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. annualreviews.orgnih.gov Furthermore, activation of CB1 receptors by (R)-(+)-Win 55,212-2 can modulate ion channels, including inhibiting Ca²⁺ channels, and activate p42 and p44 MAP kinase pathways. wikipedia.organnualreviews.org

Structural and computational studies have begun to elucidate the specific molecular interactions between (R)-(+)-Win 55,212-2 and the cannabinoid receptors. Unlike classical cannabinoids, aminoalkylindoles like (R)-(+)-Win 55,212-2 are thought to bind to a distinct region within the hydrophobic pocket of the CB1 receptor. researchgate.net Cryo-electron microscopy of the CB2 receptor in complex with (R)-(+)-Win 55,212-2 has revealed key interactions with specific amino acid residues, such as F117, W194, and W258, which are crucial for distinguishing agonist from antagonist activity. acs.org These detailed structural insights are vital for understanding its mechanism of action and for the rational design of more selective cannabinoid receptor modulators. acs.org

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Human CB1 | 1.9 nM | wikipedia.org |

| Human CB1 | 62.3 nM | tocris.com |

| Human CB2 | 3.3 nM | tocris.com |

| Human CB2 | 0.28 nM - 16.2 nM | windows.net |

Sigma-1 Receptor Modulation

Beyond its well-characterized activity at cannabinoid receptors, research has uncovered interactions between the cannabinoid system and the sigma-1 receptor, a unique intracellular chaperone protein. Studies have shown that the sigma-1 receptor can form physical complexes with the CB1 receptor and the NR1 subunit of the NMDA receptor. oup.com The functional consequence of this interaction is significant; the neuroprotective effects of (R)-(+)-Win 55,212-2 against NMDA-induced neurotoxicity were found to be absent in mice lacking the sigma-1 receptor. oup.com This suggests that the sigma-1 receptor plays a crucial role in modulating the downstream signaling and neuroprotective actions initiated by CB1 receptor activation. oup.com The sigma-1 receptor appears to act as a molecular switch that can uncouple the CB1-NMDA receptor complex, thereby restoring NMDA receptor signaling that might be otherwise inhibited by prolonged cannabinoid activity. oup.com

Stereochemical Considerations and Enantiomeric Activity

The biological activity of Win 55,212 is highly dependent on its stereochemistry. The compound exists as a pair of enantiomers: (S)-(-)-Win 55,212-3 and (R)-(+)-Win 55,212-2. mdpi.comnih.gov Extensive research has demonstrated a profound stereoselectivity in its pharmacological effects. The (R)-(+)-enantiomer, (R)-(+)-Win 55,212-2, is responsible for the potent cannabinoid activity associated with the racemate. annualreviews.orgmdpi.com

In contrast, the (S)-(-)-enantiomer, often referred to as Win 55,212-3, is largely considered pharmacologically inactive with respect to cannabinoid receptors. annualreviews.orgmdpi.comphysiology.org For example, in assays of cannabimimetic activity, (R)-(+)-Win 55,212-2 is potent, whereas (S)-(-)-Win 55,212-3 shows little to no effect. mdpi.comnih.gov This enantioselectivity is also observed in receptor binding assays, where the (R)-(+)-enantiomer displays a significantly higher affinity for CB1 receptors—up to 2500-fold greater than its (S)-(-) counterpart. nih.gov This stark difference in activity underscores the highly specific three-dimensional structural requirements for ligand binding and activation of cannabinoid receptors. Some studies have noted that certain cellular effects, such as the disruption of the Golgi apparatus, are specific to the stereochemistry of (R)-(+)-Win 55,212-2 and are not observed with the (S)-(-)-enantiomer. nih.gov

| Compound Name |

|---|

| (S)-(-)-Win 55,212 mesylate |

| (R)-(+)-Win 55,212-2 |

| (S)-(-)-Win 55,212-3 |

| Δ⁹-tetrahydrocannabinol (THC) |

Cellular and Subcellular Mechanisms of Action

Signal Transduction Pathways Activated by Cannabinoid Receptor Engagement

Activation of cannabinoid receptors by (S)-(-)-Win 55,212 mesylate initiates a variety of intracellular signaling cascades, significantly impacting cellular processes such as proliferation, apoptosis, and inflammation. nih.gov These pathways include the Mitogen-Activated Protein Kinase (MAPK) family, the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, and the Cyclic AMP-Protein Kinase A (cAMP-PKA) system. nih.gov

This compound is a known modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the p42 and p44 MAP kinases, also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). wikipedia.org The MAPK pathways are crucial for regulating cellular programs like cell proliferation, differentiation, and death. cellsignal.comcellsignal.com The effect of this compound on this pathway appears to be context-dependent, with studies reporting both activation and inhibition.

In some experimental models, this compound activates p42/p44 MAPK through receptor-mediated signaling. wikipedia.org However, in other contexts, it demonstrates an inhibitory effect. For instance, in human endometriotic epithelial cells (12Z), exposure to this compound resulted in a significant reduction in the activity of several MAPK family proteins, including Erk 1/2 and p38. nih.govfrontiersin.org Similarly, the compound potently inhibited the tumor necrosis factor-α (TNF-α)-induced activation of p38 MAPK in dorsal root ganglion neurons, an effect mediated largely through the CB2 receptor. nih.gov This suggests that the compound's influence on the MAPK cascade is highly dependent on the specific cell type and the presence of other signaling molecules.

| Experimental Model | Observed Effect on MAPK Pathway | Key Kinases Affected | Reference |

| General Receptor Signaling | Activation | p42/p44 MAPK (ERK1/2) | wikipedia.org |

| Human Endometriotic Cells (12Z) | Reduction in Kinase Activity | Erk 1/2, p38, ATF2, MSK1, JNK | nih.govfrontiersin.org |

| Dorsal Root Ganglion Neurons | Inhibition of TNF-α-induced activation | p38 MAPK | nih.gov |

The PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, is also significantly modulated by this compound. nih.govresearchgate.net Engagement of cannabinoid receptors by the compound leads to alterations in this pathway, influencing downstream cellular processes. nih.gov

Research in human endometriotic cell lines has shown that this compound exposure affects the activation of the Akt pathway, contributing to its anti-proliferative and pro-apoptotic effects. nih.gov In these cells, treatment with the compound led to a reduction in the levels of total Akt. nih.govfrontiersin.org Further evidence of this modulation comes from studies on sepsis-induced acute kidney injury in mice, where (S)-(-)-Win 55,212-2 was found to provide protection by regulating the AKT/mTOR signaling pathway. sciopen.com These findings underscore the role of this compound as a modulator of the PI3K/Akt cascade.

This compound influences the dynamics of the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway. Generally, cannabinoid receptor activation is associated with the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction in PKA activity. nih.govnih.gov

This inhibitory effect has been demonstrated in specific therapeutic contexts. For example, in a rat model of Parkinson's disease, systemic administration of (S)-(-)-Win 55,212-2 reversed the hyperactivity of the PKA pathway induced by L-DOPA treatment. nih.gov This study highlights the compound's ability to normalize aberrant cAMP/PKA signaling via a CB1-mediated mechanism, suggesting a critical role for this pathway in the compound's mechanism of action. nih.gov

| Pathway | Effect of this compound | Experimental Context | Reference |

| PI3K/Akt | Modulation/Reduction in total Akt | Endometriotic Cell Lines | nih.govfrontiersin.org |

| PI3K/Akt | Regulation of AKT/mTOR | Sepsis-induced Acute Kidney Injury | sciopen.com |

| cAMP-PKA | Inhibition/Decrease in cAMP levels | General Cannabinoid Receptor Action | nih.govnih.gov |

| cAMP-PKA | Reversal of L-DOPA-induced hyperactivity | Rat Model of Parkinson's Disease | nih.gov |

As noted previously, ERK1 and ERK2 are also known as p44 and p42 MAPK, respectively. The modulation of ERK by this compound is a key aspect of its action on the MAPK pathway. The activation state of ERK is critical for transmitting signals from surface receptors to the nucleus to regulate gene expression.

The impact of this compound on ERK activation is not uniform across all biological systems. In endometriotic epithelial cells, for instance, the compound significantly reduced the activation of Erk 1/2. nih.gov This effect is central to the compound's ability to inhibit proliferation and induce apoptosis in these cells. nih.gov Another study highlighted the interaction of the cannabinoid receptor with other signaling pathways, showing that lithium could partially block the effect of (S)-(-)-Win 55,212-2 on the phosphorylation level of ERK1/2, indicating a complex regulatory network. researchgate.net

Ion Channel and Neurotransmitter System Modulation

Beyond intracellular kinase cascades, this compound also modulates the activity of ion channels and the release of neurotransmitters, playing a significant role in neuronal communication.

The effect of this compound on glutamate (B1630785) transmission is complex and appears to vary depending on the brain region and experimental conditions. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its regulation is vital for normal brain function.

Increased Glutamate Release: In the prefrontal cortex of rats, (S)-(-)-Win 55,212-2 has been shown to increase the levels of extracellular glutamate both in vivo and in vitro. oup.comnih.gov This effect is mediated by the CB1 receptor and displays a bell-shaped dose-response curve, where lower concentrations of the compound facilitate glutamate release, while higher concentrations are ineffective. oup.comnih.gov The mechanism involves the mobilization of calcium from IP3-sensitive intracellular stores. nih.gov

Decreased Glutamate Release and Uptake: In contrast, studies using striatal synaptosomes have reported that (S)-(-)-Win 55,212-2 can attenuate the resting outflow of glutamate and inhibit its release when stimulated by potassium. jneurosci.org Furthermore, acute application of the compound has been found to cause a Gβ/γ-mediated inhibition of calcium channels, which would lead to a decrease in the vesicular release of neurotransmitters. nih.gov The compound has also been observed to inhibit the uptake of glutamate, which could independently alter synaptic concentrations. jneurosci.org

These divergent findings suggest that this compound can bidirectionally regulate glutamatergic transmission, with the ultimate effect likely depending on receptor density, the specific neuronal circuit, and the baseline level of synaptic activity.

| Brain Region / Model | Effect on Glutamate | Proposed Mechanism | Reference |

| Rat Prefrontal Cortex (in vivo & in vitro) | Increased extracellular levels | CB1-mediated, involves intracellular Ca²⁺ release | oup.comnih.gov |

| Rat Striatal Synaptosomes | Attenuated release | Inhibition of K⁺-evoked release | jneurosci.org |

| General Neuronal Model | Decreased vesicular release | Gβ/γ-mediated inhibition of Ca²⁺ channels | nih.gov |

| Rat Striatal Synaptosomes | Inhibition of uptake | Direct effect on glutamate transporters | jneurosci.org |

Intracellular Calcium Dynamics and IP3 Receptor Involvement

(S)-(-)-Win 55,212-2 mesylate has been shown to modulate intracellular calcium ([Ca²⁺]i) levels through mechanisms involving the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. In human embryonic kidney 293 (HEK293) cells expressing the CB1 receptor and in cultured hippocampal neurons, perfusion with WIN 55,212-2 led to an increase in intracellular calcium by several hundred nanomolar. nih.gov This effect was specific to WIN 55,212-2, as other cannabinoid agonists did not produce a similar response. nih.gov The rise in calcium was blocked by the CB1 antagonist SR141716A, confirming the involvement of this receptor. nih.gov

The signaling pathway for this calcium mobilization involves Gq/11 G proteins and phospholipase C (PLC). nih.gov Activation of this pathway leads to the synthesis of IP3, which then binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of calcium from these intracellular stores. nih.govnih.gov The process is sensitive to inhibitors of the sarco/endoplasmic reticulum Ca²⁺ pump (thapsigargin) and IP3 receptor inhibitors (xestospongin D), further confirming the reliance on ER calcium stores and IP3 receptor activation. nih.gov In N18TG2 neuroblastoma cells, the increase in [Ca²⁺]i stimulated by WIN 55,212-2 was attenuated by blocking store-operated calcium entry (SOCE), suggesting that the compound promotes the release of calcium from intracellular stores which then leads to SOCE. nih.gov

The IP3 receptor itself is a crucial component in this signaling cascade, acting as a convergence point for signals that regulate cellular functions through calcium release. embopress.org It requires both IP3 and calcium as co-agonists for its activity, creating a positive feedback loop where calcium release can be self-propagating, leading to complex spatial and temporal patterns of calcium signaling like waves and oscillations. embopress.org

| Cell Type | Observation | Mediating Receptors/Proteins | Antagonists/Inhibitors Used | Reference |

|---|---|---|---|---|

| HEK293 cells expressing CB1; Cultured hippocampal neurons | Increased intracellular calcium by several hundred nanomolar. | CB1 Receptor, Gq/11 G proteins, Phospholipase C, IP3 Receptor | SR141716A (CB1 antagonist), U73122 (PLC inhibitor), Thapsigargin, Xestospongin D (IP3R inhibitor) | nih.gov |

| N18TG2 neuroblastoma cells | Promotes the release of Ca²⁺ from intracellular stores. | CB1 Receptor, IP3 Receptor | MRS1845 (SOCE blocker) | nih.gov |

Modulation of Nitric Oxide Synthase (NOS) Expression and Activity

(S)-(-)-Win 55,212-2 mesylate modulates the expression and activity of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. In dorsal root ganglion (DRG) neurons, tumor necrosis factor-α (TNF-α) has been shown to increase the activity and expression of neuronal NOS (nNOS). nih.gov (S)-(-)-Win 55,212-2 mesylate inhibits this TNF-α-induced increase in nNOS expression and activity. nih.gov

This inhibitory effect is mediated through the cannabinoid receptor type 2 (CB2). nih.gov The mechanism involves the inhibition of p38 mitogen-activated protein kinase (MAPK) signaling. nih.gov TNF-α typically induces nNOS by increasing the stability of its mRNA in a p38 MAPK-dependent manner; (S)-(-)-Win 55,212-2 mesylate counters this by inhibiting p38 MAPK activity via the CB2 receptor. nih.govnih.gov This effect was blocked by a selective CB2 antagonist, confirming the receptor's role. nih.gov

Furthermore, (S)-(-)-Win 55,212-2 mesylate, as a CB2 receptor agonist, has been found to play a role in the cardiac equilibrium between inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS). wikipedia.org It was observed to improve cardiac recovery after ischemia/reperfusion in diabetic rat hearts by helping to restore this iNOS/eNOS balance. wikipedia.org

| Cell/Tissue Type | Condition | Effect of (S)-(-)-Win 55,212-2 | Mechanism of Action | Reference |

|---|---|---|---|---|

| Dorsal Root Ganglion (DRG) Neurons | TNF-α stimulation | Inhibits TNF-α-induced increase in nNOS expression and activity. | Inhibition of p38 MAPK via CB2 receptor. | nih.govnih.gov |

| Diabetic Rat Hearts | Ischemia/Reperfusion | Restores iNOS/eNOS equilibrium. | Agonist activity at CB2 receptor. | wikipedia.org |

Gene Expression and Proteolytic Enzyme Regulation

Influence on A Disintegrin And Metalloproteinase with Thrombospondin Motifs-4 (ADAMTS-4) Activity

(S)-(-)-Win 55,212-2 mesylate has demonstrated a significant inhibitory effect on the activity of ADAMTS-4, a key enzyme in cartilage breakdown associated with osteoarthritis. nih.gov In studies using primary human osteoarthritic (OA) articular chondrocytes, the compound inhibited ADAMTS-4 activity in a concentration-dependent manner, both in unstimulated cells and in cells stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.govnih.gov

The inhibitory effect of (S)-(-)-Win 55,212-2 mesylate on ADAMTS-4 activity reached a plateau at a concentration of 2 µM in unstimulated chondrocytes, achieving approximately 85% inhibition. nih.gov In IL-1β-stimulated cells, the plateau was reached at 4 µM, resulting in about 70% inhibition. nih.gov This action is mediated through the CB2 receptor, as the inhibitory effect was abolished by a selective CB2 antagonist (JTE907), but not by a selective CB1 antagonist (MJ15). nih.gov Interestingly, the compound does not appear to significantly affect the expression of the ADAMTS-4 gene itself. nih.govnih.gov Instead, its influence on the enzyme's activity is indirect, occurring through the regulation of other molecules. nih.govnih.gov

Impact on Syndecan-1 Expression

The mechanism by which (S)-(-)-Win 55,212-2 mesylate inhibits ADAMTS-4 activity is directly linked to its impact on syndecan-1 expression. nih.govnih.gov Syndecan-1 is a cell-surface heparan sulfate (B86663) proteoglycan that is critical for the activation of ADAMTS-4 in human chondrocytes. nih.govnih.gov Research has shown that (S)-(-)-Win 55,212-2 mesylate inhibits the expression of syndecan-1 in human OA articular chondrocytes. nih.govnih.gov

This inhibition of syndecan-1 expression occurs at the post-transcriptional level. While the compound does not have a significant effect on the syndecan-1 gene promoter activity, it markedly decreases the stability of syndecan-1 mRNA. nih.gov This effect is also mediated via the CB2 receptor. nih.govnih.gov When syndecan-1 was overexpressed in the chondrocytes, the inhibitory effect of (S)-(-)-Win 55,212-2 mesylate on ADAMTS-4 activity was reversed, confirming that the regulation of syndecan-1 is the crucial step in this pathway. nih.gov By reducing the expression of syndecan-1, (S)-(-)-Win 55,212-2 mesylate effectively hinders the activation of ADAMTS-4, thereby preventing cartilage degradation. nih.gov

| Target Molecule | Cell Type | Effect of (S)-(-)-Win 55,212-2 | Mechanism | Reference |

|---|---|---|---|---|

| ADAMTS-4 Activity | Human OA Articular Chondrocytes | Inhibited in a concentration-dependent manner. | Indirectly, by inhibiting the expression of syndecan-1 via the CB2 receptor. | nih.govnih.gov |

| Syndecan-1 Expression | Human OA Articular Chondrocytes | Inhibited expression at both protein and mRNA levels. | Decreased the stability of syndecan-1 mRNA via the CB2 receptor. | nih.govnih.gov |

Neurological and Neuropsychiatric Research Applications

(S)-(-)-Win 55,212-2 mesylate has demonstrated significant anticonvulsant properties in several key preclinical models of epilepsy. These models are designed to mimic different aspects of human seizure disorders, and the compound's performance in these tests provides insight into its potential as an antiepileptic agent.

The pilocarpine (B147212) model in rats is a well-established method for inducing status epilepticus and subsequent spontaneous recurrent seizures, mirroring features of human temporal lobe epilepsy. Research has shown that treatment with (S)-(-)-Win 55,212-2 following a pilocarpine-induced status epilepticus event can have profound and lasting beneficial effects. In one key study, sub-acute treatment with the compound, initiated 24 hours after the initial insult, led to a dramatic attenuation of chronic epileptic hippocampal damage. nih.gov

The treatment significantly reduced the severity, duration, and frequency of spontaneous recurrent seizures observed over a six-month period. nih.gov This suggests that (S)-(-)-Win 55,212-2 not only suppresses acute seizures but may also interfere with the underlying processes of epileptogenesis that lead to chronic epilepsy. nih.gov The neuroprotective effects observed in the hippocampus of treated animals included the preservation of GABAergic neurons and the prevention of abnormal proliferation of GABAergic progenitors. nih.gov

| Parameter (at 22 weeks) | Vehicle-Treated Control | (S)-(-)-Win 55,212-2-Treated | Significance |

|---|---|---|---|

| Behavioral Seizure Severity (Racine Grade) | 4.5 ± 0.13 | 0.78 ± 0.18 | p < 0.001 |

| Individual Seizure Duration (seconds) | 141.5 ± 10.38 | 24.36 ± 5.16 | p < 0.0001 |

| Weekly Seizure Frequency | 14.20 ± 5.9 | 2.50 ± 1.03 | p < 0.0001 |

The maximal electroshock seizure (MES) test is a widely used preclinical screen that is predictive of efficacy against generalized tonic-clonic seizures. In this model, (S)-(-)-Win 55,212-2 mesylate has been shown to possess intrinsic anticonvulsant activity and to enhance the protective effects of conventional antiepileptic drugs (AEDs).

When administered alone, (S)-(-)-Win 55,212-2 mesylate dose-dependently increases the threshold for maximal electroconvulsions in mice. jpccr.eu Furthermore, extensive research has demonstrated that it can significantly potentiate the anticonvulsant action of both classical and second-generation AEDs. nih.govresearchgate.netbohrium.comnih.gov Studies have shown a significant enhancement of the protective action of drugs such as carbamazepine, phenytoin, phenobarbital, and valproate. nih.gov This potentiation is also observed with newer agents like lamotrigine, pregabalin, and topiramate (B1683207). bohrium.comnih.gov

| Parameter | Value (mg/kg) |

|---|---|

| Threshold Increasing Dose by 20% (TID20) | 6.3 |

| Threshold Increasing Dose by 50% (TID50) | 17.2 |

The pentylenetetrazole (PTZ) seizure model is used to screen for drugs effective against myoclonic and absence seizures. In this paradigm, (S)-(-)-Win 55,212-2 mesylate has demonstrated efficacy, particularly in combination with other AEDs.

Research indicates that the compound can significantly enhance the anticonvulsant action of ethosuximide, phenobarbital, and valproate against PTZ-induced clonic seizures in mice. nih.gov This potentiation is reflected in a reduction of the median effective dose (ED50) of these AEDs, indicating that a lower dose is required to achieve the same anticonvulsant effect when co-administered with (S)-(-)-Win 55,212-2 mesylate. nih.gov However, the compound did not show a similar enhancement for clonazepam in the same study. nih.gov It is noted that some of these advantageous effects may be pharmacokinetic in nature, as the compound was found to elevate brain concentrations of ethosuximide and valproate. nih.gov

| Antiepileptic Drug (AED) | ED50 of AED Alone (mg/kg) | ED50 of AED with (S)-(-)-Win 55,212-2 (mg/kg) | Significance |

|---|---|---|---|

| Ethosuximide | 148.0 | 104.0 | P<0.05 |

| Phenobarbital | 13.9 | 8.3 | P<0.05 |

| Valproate | 137.1 | 85.6 | P<0.05 |

(S)-(-)-Win 55,212-2 mesylate influences neuronal excitability through its action on cannabinoid receptors, which are known to modulate neurotransmitter release. In studies investigating its effect on chemoconvulsant-induced seizures, (S)-(-)-Win 55,212-2 mesylate was found to attenuate the severity of cocaine-induced convulsions but did not show efficacy against bicuculline-induced convulsive seizures. jpccr.eu

Beyond its anticonvulsant properties, (S)-(-)-Win 55,212-2 mesylate has been investigated for its potential to confer neuroprotection and modulate cognitive processes, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where neuroinflammation is a key pathological feature.

In rodent models of chronic brain inflammation induced by lipopolysaccharide (LPS), (S)-(-)-Win 55,212-2 was found to reduce the number of activated microglia, which are the primary immune cells of the brain and key mediators of neuroinflammation. bohrium.comresearchgate.net This anti-inflammatory action is significant as chronic microglial activation is implicated in the progression of neurodegenerative disorders. researchgate.net Further studies have shown that the compound can prevent the toxic effects of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, on cultured astrocytes. nih.gov It achieves this by preventing the Aβ-induced decrease in cell viability and the increase in inflammatory mediators such as TNF-α and IL-1β. nih.gov

In transgenic mouse models of Alzheimer's disease, therapeutic treatment with (S)-(-)-Win 55,212-2 has been shown to rescue recognition memory and spatial reference deficits. researchgate.net This suggests that the compound can not only mitigate the underlying inflammatory pathology but also improve the cognitive and behavioral symptoms associated with the disease. researchgate.net

Synaptic Plasticity Alterations

This compound exerts complex, region-specific effects on synaptic plasticity, the cellular mechanism underlying learning and memory. Its impact on long-term potentiation (LTP) and long-term depression (LTD) has been a key focus of investigation.

In the prefrontal cortex, the compound demonstrates a clear influence on the direction of synaptic changes. At layer V pyramidal cells, WIN 55,212-2 application strongly favors the induction of LTD over LTP following tetanic stimulation physiology.org. This effect is attributed to a presynaptic action that depresses glutamatergic excitatory postsynaptic currents (EPSCs) physiology.org. Similarly, in the CA1 region of the hippocampus, WIN 55,212-2 is known to block or impair LTP under normal recording conditions physiology.orgjneurosci.org. This inhibition is thought to result from a decrease in glutamate release, which prevents sufficient postsynaptic depolarization to relieve the magnesium block on NMDA receptors, a critical step for LTP induction jneurosci.org.

However, the effects are not uniformly inhibitory. In the dentate gyrus of live, anesthetized rats, direct infusion of WIN 55,212-2 was found to significantly increase LTP of field excitatory postsynaptic potential (fEPSP) slopes following high-frequency stimulation nih.gov. This suggests that the compound can enhance synaptic plasticity mechanisms under certain physiological conditions nih.gov. Furthermore, studies controlling for the compound's effects on basal neurotransmission found it does not affect established LTP but can increase post-tetanic potentiation in the CA1 region nih.gov.

The timing of exposure is also critical. Gestational exposure to WIN 55,212-2 in rats resulted in offspring with a reduced ability to maintain LTP in the hippocampus, an effect correlated with a significant decrease in both basal and potassium-evoked glutamate release pnas.org. This finding highlights the compound's potential to induce long-lasting deficits in cognitive functions by altering neural development pnas.org.

Table 1: Effects of this compound on Synaptic Plasticity

| Brain Region | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Prefrontal Cortex | Rat Brain Slices | Strongly favors Long-Term Depression (LTD) over Long-Term Potentiation (LTP). | physiology.org |

| Hippocampus (CA1) | Rat Brain Slices | Blocks or impairs LTP induction under normal conditions. | physiology.orgjneurosci.org |

| Hippocampus (CA1) | Rat Brain Slices | Does not affect established LTP; increases post-tetanic potentiation. | nih.gov |

| Hippocampus (Dentate Gyrus) | In Vivo (Anesthetized Rats) | Significantly increases LTP of fEPSP slopes. | nih.gov |

| Hippocampus | Offspring of Treated Rats | Prenatal exposure leads to a reduced ability to maintain LTP. | pnas.org |

Relevance to Schizophrenia Research

In the context of schizophrenia research, this compound has been investigated for its potential dual role, capable of producing both psychotomimetic and antipsychotic-like effects depending on the dose and animal model. While high doses are known to induce behaviors in animals that resemble psychosis, low doses have shown therapeutic potential.

Research utilizing the Spontaneously Hypertensive Rat (SHR) strain, an animal model that displays behavioral deficits relevant to schizophrenia, has provided evidence for antipsychotic-like properties. In this model, low doses of WIN 55,212-2 were found to reverse deficits in contextual fear conditioning, a measure of associative learning that is often impaired in schizophrenia researchgate.net. Furthermore, the compound has demonstrated efficacy in ameliorating other schizophrenia-related endophenotypes in SHRs, including deficits in prepulse inhibition of startle and social interaction researchgate.net. These findings suggest that modulating the cannabinoid system with low doses of agonists like WIN 55,212-2 could be a viable strategy for addressing certain symptoms of the disorder researchgate.net.

Anxiety-Related Behavioral Paradigms

The effects of this compound on anxiety are not uniform and appear to be highly dependent on the specific animal model and experimental context. The elevated plus-maze (EPM), a standard apparatus for assessing anxiety-like behavior in rodents, has yielded varied results.

In a study using the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a model for absence seizures, administration of WIN 55,212-2 did not modify anxiety-like responses in the EPM nih.govcardiff.ac.uk. However, it did induce hyperlocomotion in this specific strain, an effect not typically seen in non-epileptic rats where high doses often cause hypolocomotion nih.govcardiff.ac.uk. Similarly, in a transgenic mouse model of Alzheimer's disease, prolonged treatment with the compound did not affect anxiety-like behavior researchgate.net.

Conversely, in a rat model of post-traumatic stress disorder (PTSD), a low dose of WIN 55,212-2 demonstrated anxiolytic effects. The compound reduced exaggerated fear responses and improved anxiety-like behaviors that were induced by the trauma model iums.ac.ir. This suggests that the anxiolytic potential of WIN 55,212-2 may be most evident in states of heightened stress or fear.

Table 2: Effects of this compound in Anxiety Paradigms

| Animal Model | Behavioral Test | Outcome on Anxiety-Like Behavior | Reference |

|---|---|---|---|

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Elevated Plus-Maze (EPM) | No modification of anxiety response; induced hyperlocomotion. | nih.govcardiff.ac.uk |

| Tg4-42 Transgenic Mice (Alzheimer's Model) | Elevated Plus-Maze (EPM) & Open Field | No effect on anxiety-like behavior. | researchgate.net |

| Post-Traumatic Stress Disorder (PTSD) Rat Model | Elevated Plus-Maze (EPM) | Reduced anxiety and fear responses. | iums.ac.ir |

Pain and Inflammatory Research Applications

Antinociceptive Actions in Neuropathic Pain Models (e.g., traumatic sciatic nerve injury, paclitaxel-induced neuropathy)

This compound has consistently demonstrated potent antinociceptive effects in various preclinical models of neuropathic pain, a condition often resistant to standard analgesics. Its efficacy has been particularly noted in models of both traumatic nerve injury and chemotherapy-induced neuropathy.

In a rat model of traumatic sciatic nerve injury, specifically chronic constriction injury (CCI), intraperitoneal injections of WIN 55,212-2 dose-dependently alleviated pain behaviors nih.gov. A moderate dose was shown to completely reverse thermal and mechanical hyperalgesia (an increased response to a painful stimulus) and mechanical allodynia (pain from a stimulus that does not normally provoke pain) without significant side effects nih.gov.

The compound is also highly effective against neuropathic pain induced by the chemotherapeutic agent paclitaxel. Systemic administration of WIN 55,212-2 in rats significantly reduces both the thermal hyperalgesia and tactile allodynia that develop following paclitaxel treatment nih.govresearchgate.net. Notably, repeated administration of the compound can prevent the development of these painful symptoms altogether nih.govurjc.es. This preventative effect was sustained for up to two weeks after the cessation of cannabinoid treatment, suggesting a lasting modulatory effect on pain pathways urjc.es. The antinociceptive effects in this model are mediated by systemic mechanisms, as local intraplantar injection was found to be ineffective nih.govresearchgate.net.

Anti-inflammatory Mechanisms (e.g., prevention of microglial activation)

A key mechanism underlying the therapeutic effects of this compound, particularly in the context of neuropathic pain and neuroinflammation, is its ability to suppress glial cell activation. Microglia, the primary immune cells of the central nervous system, become activated in response to injury and can contribute to the maintenance of chronic pain states.

Modulation of Peripheral Pain Signaling Pathways (e.g., dorsal root ganglion neurons, CGRP release)

This compound modulates peripheral pain signaling through complex actions on primary sensory neurons located in the dorsal root ganglion (DRG) and their release of nociceptive neuropeptides like Calcitonin Gene-Related Peptide (CGRP).

The compound can exert inhibitory effects on sensory neuron activity. Studies have shown that WIN 55,212-2 significantly inhibits the release of CGRP from DRG neurons that has been evoked by high potassium concentrations nih.gov. Furthermore, it has been demonstrated to inhibit capsaicin-activated currents and subsequent CGRP release from trigeminal ganglion neurons pnas.orgpnas.org. This inhibitory action is mediated through a calcium-calcineurin-dependent pathway that leads to the desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain sensation pnas.orgpnas.org. This mechanism contributes directly to the compound's peripheral antihyperalgesic effects pnas.orgpnas.org.

However, the compound's role is multifaceted. Other research indicates that WIN 55,212-2 can also directly evoke CGRP release from cultured DRG neurons in a calcium-dependent manner nih.govjneurosci.org. Additionally, sustained, long-term treatment with the agonist has been shown to significantly augment the basal release of CGRP from DRG neurons via a protein kinase A-dependent mechanism nih.gov. This latter finding suggests that chronic exposure could lead to intracellular adaptations that might contribute to a state of increased pain sensitivity, highlighting the compound's complex and context-dependent modulation of peripheral nociceptive pathways nih.gov.

Endometriosis-Associated Pain and Inflammation Models

(S)-(-)-Win 55,212-2 mesylate has been evaluated in several preclinical models of endometriosis, a condition characterized by chronic inflammation and pelvic pain. nih.gov Studies in rodent models have demonstrated that the compound can modulate key pathological features of the disease.

In a mouse model of endometriosis, administration of (S)-(-)-Win 55,212-2 mesylate led to a significant reduction in the proliferation of endometriotic lesions. nih.govresearchgate.net This was accompanied by a decrease in angiogenesis, the formation of new blood vessels, which is crucial for the growth and survival of these lesions. nih.govresearchgate.net Furthermore, the compound was found to promote apoptosis, or programmed cell death, within the endometriotic cells, contributing to the reduction in lesion size. nih.govresearchgate.netfrontiersin.org

From a pain management perspective, research indicates that (S)-(-)-Win 55,212-2 mesylate can alleviate pain-related behaviors associated with endometriosis. In a rat model, stimulation of cannabinoid receptors with this compound significantly reduced abdominal nociception and vaginal hyperalgesia. d-nb.inforesearchgate.net This analgesic effect is linked to the compound's ability to modulate pain signaling pathways. Specifically, in a mouse model, it was shown to reduce the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception, in the dorsal root ganglia. nih.govd-nb.info Mechanistically, the anti-proliferative and anti-inflammatory effects in endometriotic cells are associated with the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. d-nb.info

| Model System | Key Findings | Observed Effects |

|---|---|---|

| Murine (Mouse) Model of Endometriosis | Reduced lesion proliferation and angiogenesis; increased apoptosis. nih.govresearchgate.net | Anti-proliferative, Anti-angiogenic, Pro-apoptotic |

| Rat Model of Endometriosis | Significantly reduced abdominal nociception and vaginal hyperalgesia. d-nb.inforesearchgate.net | Analgesic |

| In Vitro Endometriotic Cell Lines | Attenuated the MAPK signaling cascade. d-nb.info | Anti-inflammatory, Anti-proliferative |

| Murine (Mouse) Model of Endometriosis | Reduced expression of TRPV1 in dorsal root ganglia. nih.govd-nb.info | Pain Signaling Modulation |

Oncological Research Potential

The potential of (S)-(-)-Win 55,212-2 mesylate as an anti-cancer agent has been explored across a wide range of cancer types, demonstrating its ability to interfere with multiple processes essential for tumor growth and progression. iiarjournals.orgkarger.com

Regulation of Cancer Cell Proliferation

A primary focus of oncological research into (S)-(-)-Win 55,212-2 mesylate has been its anti-proliferative effects. In vitro studies have consistently shown that the compound can inhibit the growth of various cancer cell lines in a dose-dependent manner. iiarjournals.orgiiarjournals.org

Research has documented these effects in colon cancer (SW480, RKO, HT-29), gastric cancer, and glioma (U251) cell lines. karger.comamazonaws.comnih.govnih.gov In colon cancer cells, significant growth inhibition was observed at concentrations of 5.0 µM and 7.5 µM. nih.gov Studies on prostate cancer cells have shown that concentrations of 5 µM or higher can selectively kill tumor cells without affecting their non-transformed counterparts. mdpi.comunifi.it The compound has also been shown to inhibit the proliferation of breast and lung cancer cells. nih.gov

| Cancer Type | Cell Lines Studied | Key Anti-Proliferative Findings |

|---|---|---|

| Colon Cancer | SW480, RKO, HT-29 | Significant growth inhibition at concentrations of 5.0 µM and 7.5 µM. nih.gov |

| Prostate Cancer | PC3, DU145, LNCaP | Selectively impairs cancer cell survival at concentrations ≥ 5 µM. mdpi.comnih.gov |

| Gastric Cancer | Human gastric cancer cells | Dose-dependent inhibition of proliferation. karger.com |

| Glioblastoma | U251 | Dose-dependently inhibited cell proliferation. nih.gov |

| Breast Cancer | Not specified | Inhibits proliferation of tumor cells. nih.gov |

Induction of Apoptosis in Cancer Cell Lines (e.g., lung, testicular, neuroblastoma)

(S)-(-)-Win 55,212-2 mesylate has been found to trigger apoptosis in several human cancer cell lines. nih.govresearchgate.net Studies involving lung cancer (A549), testicular cancer (HoTu-10), and neuroblastoma (IMR-5) cells demonstrated a significant, dose-dependent reduction in cell viability following treatment with the compound. iiarjournals.orgiiarjournals.org

| Cancer Type | Cell Line | Evidence of Apoptosis |

|---|---|---|

| Lung Cancer | A549 | Presence of DNA ladder observed. iiarjournals.orgiiarjournals.orgnih.gov |

| Testicular Cancer | HoTu-10 | Presence of DNA ladder observed. iiarjournals.orgiiarjournals.orgnih.gov |

| Neuroblastoma | IMR-5 | Significant reduction in cell viability. iiarjournals.orgiiarjournals.org |

| Colon Cancer | SW480, RKO | Induction of early apoptosis (Annexin V staining). nih.gov |

Inhibition of Tumor Angiogenesis

The process of angiogenesis is a critical target in cancer therapy, and cannabinoids have shown potential in inhibiting this process. karger.comresearchgate.net (S)-(-)-Win 55,212-2 mesylate has been demonstrated to interfere with tumor vascularization by reducing the expression of key proangiogenic factors. oncotarget.com

In skin cancer models, treatment with the compound led to impaired tumor vascularization and decreased expression of vascular endothelial growth factor (VEGF), placental growth factor, and angiopoietin-2. oncotarget.com Similarly, it has been shown to downregulate VEGF expression in colon cancer cells. nih.gov In a study on gastric cancer, (S)-(-)-Win 55,212-2 mesylate decreased the expression of VEGF-A in vitro, although this effect was not consistently replicated in an in vivo model. karger.com Research on glioma cells has shown that the compound inhibits the VEGF-AKT/FAK signaling axis, which is crucial for regulating cell proliferation and angiogenesis. nih.gov

Anti-migratory and Anti-invasive Effects on Cancer Cells

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. iiarjournals.org Research has shown that (S)-(-)-Win 55,212-2 mesylate can inhibit these processes in various cancer models.

In prostate cancer cells (PC3 and DU145), the compound effectively inhibited both cell migration and invasion. nih.gov Similarly, it demonstrated a dose-dependent inhibition of migration and invasion in human glioma (U251) cells. nih.gov The compound also exhibits anti-migratory and anti-invasive properties in breast cancer cells. oncotarget.com Part of its mechanism involves modulating the tumor microenvironment; for instance, it has been shown to downregulate the expression of α-smooth muscle actin and matrix metalloproteinase-2 (MMP-2), which hampers the migration of cancer-associated fibroblasts that facilitate tumor progression. researchgate.net

Prostate Cancer Model Systems

(S)-(-)-Win 55,212-2 mesylate has been studied extensively in the context of prostate cancer, showing a range of anti-tumor activities. A notable finding is its selective action, where it impairs the survival of androgen-sensitive (LNCaP) and androgen-insensitive (PC-3, DU-145) prostate cancer cells, while having minimal effect on normal prostate epithelial cells (PNT-1). mdpi.comunifi.it

In these prostate cancer cell lines, the compound inhibits proliferation, migration, and invasion, and also induces cell cycle arrest and apoptosis. nih.govcaymanchem.com The anti-cancer effects have also been demonstrated in vivo; in a xenograft mouse model using PC3 cells, treatment with (S)-(-)-Win 55,212-2 mesylate significantly reduced tumor growth. nih.gov

Furthermore, the compound impacts the tumor microenvironment by impairing the activation of cancer-associated fibroblasts (CAFs). This action reduces the pro-invasive influence of CAFs on cancer cells, an effect that appears to be mediated primarily through the cannabinoid receptor 2 (CB2). mdpi.comunifi.it

In Vitro Methodologies and Experimental Approaches

Cell Culture Models Utilized in Research

Primary Neuronal Cultures (e.g., rat cerebral cortex neurons, trigeminal ganglion neurons)

Primary neuronal cultures are crucial in vitro models for investigating the direct effects of (S)-(-)-Win 55,212-2 mesylate on neuronal function. Researchers have utilized these models to explore the compound's impact on neurotransmitter release and cellular signaling pathways.

One area of focus has been on rat cerebral cortex neurons. In primary cultures of these neurons, (S)-(-)-Win 55,212-2 mesylate has been shown to increase extracellular glutamate (B1630785) levels in a concentration-dependent manner, typically displaying a bell-shaped curve where the effect is observed at nanomolar concentrations. oup.comnih.govcaymanchem.com This facilitatory effect on glutamate release was found to be dependent on the presence of calcium and could be counteracted by antagonists of the CB1 receptor, indicating a receptor-mediated mechanism. oup.comnih.govcaymanchem.com

Trigeminal ganglion (TG) neurons have also been employed to study the actions of this synthetic cannabinoid. caymanchem.com In these cultures, (S)-(-)-Win 55,212-2 mesylate was observed to induce the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in pain signaling. caymanchem.com This effect was also shown to be calcium-dependent. caymanchem.com Furthermore, studies on dorsal root ganglion (DRG) neurons, another type of primary sensory neuron, have demonstrated that the compound can inhibit the expression of nitric oxide synthase induced by tumor necrosis factor-alpha (TNF-α). nih.govsemanticscholar.org This inhibitory action was linked to the CB2 receptor and involved the suppression of the p38 MAPK signaling pathway. nih.govsemanticscholar.org

Table 1: Effects of (S)-(-)-Win 55,212-2 mesylate on Primary Neuronal Cultures

| Cell Type | Effect | Mediating Factors |

|---|---|---|

| Rat Cerebral Cortex Neurons | Increased extracellular glutamate levels | CB1 receptor, Calcium-dependent |

| Trigeminal Ganglion Neurons | Induced release of CGRP | Calcium-dependent |

| Dorsal Root Ganglion Neurons | Inhibited TNF-α-induced nitric oxide synthase expression | CB2 receptor, p38 MAPK pathway |

Immortalized Cell Lines (e.g., human endometriotic epithelial, endometrial stromal, umbilical vein endothelial, cancer cell lines)

Immortalized cell lines provide a consistent and reproducible system for studying the cellular and molecular mechanisms of (S)-(-)-Win 55,212-2 mesylate. A significant body of research has focused on its effects in the context of endometriosis and cancer.

In studies related to endometriosis, immortalized human endometriotic epithelial cells (12Z), human endometrial stromal cells (HESCs), and human umbilical vein endothelial cells (HUVECs) have been used. nih.govresearchgate.netfrontiersin.orgnih.gov In these cell lines, (S)-(-)-Win 55,212-2 mesylate has been shown to inhibit proliferation and angiogenesis while promoting apoptosis in a dose-dependent manner. nih.govresearchgate.netfrontiersin.orgnih.gov These effects are associated with the alteration of the MAPK and Akt signaling pathways. nih.govfrontiersin.org For instance, treatment of 12Z cells with the compound led to a significant reduction in the activity of MAPK family kinases such as ATF2, Erk 1/2, p38, MSK1, and JNK. nih.gov The compound also induced a concentration-dependent increase in apoptosis in both 12Z and HESC cells. nih.govresearchgate.net

A variety of human cancer cell lines have also been investigated to understand the anti-tumor potential of (S)-(-)-Win 55,212-2 mesylate. iiarjournals.orgiiarjournals.org Studies have demonstrated that the compound can trigger cell death in lung cancer (A549), testicular cancer (HoTu-10), and neuroblastoma (IMR-5) cell lines. iiarjournals.orgiiarjournals.org This effect was dose-dependent, with higher concentrations leading to a greater percentage of cell death. iiarjournals.org The mechanism of cell death in lung and testicular cancer cells appears to be apoptosis, as evidenced by the observation of a DNA ladder after treatment. iiarjournals.org In human glioma cells (U251), the compound was found to inhibit proliferation, migration, and invasion, and induce apoptosis through the activation of caspase-3 and the release of cytochrome C. nih.gov

Table 2: Effects of (S)-(-)-Win 55,212-2 mesylate on Immortalized Cell Lines

| Cell Line Type | Specific Cell Line(s) | Key Findings | Associated Pathways |

|---|---|---|---|

| Endometriosis-related | 12Z, HESC, HUVEC | Inhibited proliferation and angiogenesis; promoted apoptosis. nih.govresearchgate.netfrontiersin.orgnih.gov | MAPK, Akt signaling. nih.govfrontiersin.org |

| Cancer | A549, HoTu-10, IMR-5, U251 | Induced dose-dependent cell death; inhibited proliferation, migration, and invasion. iiarjournals.orgiiarjournals.orgnih.gov | Apoptosis (caspase-3 activation, cytochrome C release). iiarjournals.orgnih.gov |

Tissue Preparations (e.g., mouse vas deferens, mouse brain microsomes, rat cerebellar membranes)

Isolated tissue preparations are valuable for studying the pharmacological activity of compounds in a more integrated biological system than cultured cells. Rat cerebellar membranes have been a common tissue preparation for characterizing the receptor binding properties of cannabinoid ligands, including (S)-(-)-Win 55,212-2 mesylate. tocris.com These preparations are used in radioligand binding assays to determine the affinity of the compound for cannabinoid receptors. tocris.com

While specific detailed findings on the use of mouse vas deferens and mouse brain microsomes with (S)-(-)-Win 55,212-2 mesylate were not prevalent in the searched literature, these tissues are classical models in cannabinoid research. The mouse vas deferens preparation is a functional assay used to assess the inhibitory effect of cannabinoid agonists on neurotransmitter release, typically by measuring electrically stimulated contractions. Mouse brain microsomes are often used for metabolism studies and can also be utilized in receptor binding assays.

Biochemical and Functional Assays

Receptor Binding and Activation Assays (e.g., Guanosine-5'-O-(3-[35S]thio)-triphosphate (GTPγS) binding)

Guanosine-5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding assays are functional assays that measure the activation of G protein-coupled receptors (GPCRs), such as the cannabinoid receptors CB1 and CB2. creative-bioarray.comrevvity.com Upon agonist binding to the receptor, the associated G protein is activated and exchanges GDP for GTP. creative-bioarray.com The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of the activated G protein-receptor complex. creative-bioarray.comrevvity.com

This assay has been used to evaluate the activity of (S)-(-)-Win 55,212-2 mesylate at cannabinoid receptors. tocris.com Studies using rat cerebellar membranes have employed [35S]GTPγS binding to characterize the compound as a cannabinoid receptor agonist. tocris.com The assay can determine the potency (EC50) and efficacy (Emax) of the ligand in activating the GPCR. creative-bioarray.com Research has shown that (S)-(-)-Win 55,212-2 mesylate stimulates [35S]GTPγS binding in tissues expressing cannabinoid receptors, confirming its agonist activity. researchgate.net

Neurotransmitter Release Assays (e.g., glutamate release)

Neurotransmitter release assays are critical for understanding the functional consequences of receptor activation on synaptic transmission. The effect of (S)-(-)-Win 55,212-2 mesylate on glutamate release has been a particular focus of in vitro studies.

Using primary cultures of rat cerebral cortex neurons, researchers have demonstrated that (S)-(-)-Win 55,212-2 mesylate, at nanomolar concentrations, enhances the release of endogenous glutamate. oup.comnih.govcaymanchem.com This effect is typically measured by collecting the extracellular medium and analyzing glutamate concentration via high-performance liquid chromatography (HPLC). The increase in glutamate release was shown to be blocked by the selective CB1 receptor antagonist SR141716A, confirming the involvement of this receptor. oup.comnih.gov Furthermore, the effect was abolished in a low-calcium medium, indicating a dependence on extracellular calcium influx. oup.comnih.govcaymanchem.com The mechanism also appears to involve the release of calcium from intracellular stores, as it was counteracted by an IP3 receptor antagonist. oup.comnih.govcaymanchem.com In contrast to its effects on resting glutamate release, other studies have shown that the compound can reduce evoked glutamate release in rat striatal synaptosomes. escholarship.org

Table 3: (S)-(-)-Win 55,212-2 mesylate in Glutamate Release Assays

| Experimental Model | Concentration Range | Observed Effect on Glutamate Release | Key Mechanistic Findings |

|---|---|---|---|

| Primary Cultures of Rat Cerebral Cortex Neurons | 0.01–100 nM | Increase (bell-shaped response) | CB1 receptor-mediated; Dependent on extracellular Ca2+ and IP3-sensitive intracellular Ca2+ stores. oup.comnih.govcaymanchem.com |

| Rat Striatal Synaptosomes | ~1-2 mM | Reduction of evoked release | CB1-mediated mechanism. escholarship.org |

Enzyme Activity Measurements (e.g., NOS, ADAMTS-4)

The modulatory effects of (S)-(-)-Win 55,212-2 mesylate on specific enzyme activities have been a key area of investigation. Studies have focused on its impact on enzymes involved in inflammation, pain signaling, and tissue degradation, such as Nitric Oxide Synthases (NOS) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4).

In dorsal root ganglion (DRG) neurons, Tumor Necrosis Factor-alpha (TNF-α) has been shown to significantly increase the activity of NOS. nih.gov Treatment with (S)-(-)-Win 55,212-2 mesylate inhibits this TNF-α-induced increase in NOS activity. nih.gov This effect is part of a broader mechanism where TNF-α induces neuronal NOS (nNOS) expression and activity through a p38 Mitogen-Activated Protein Kinase (MAPK)-dependent pathway, which is in turn inhibited by the cannabinoid compound. nih.gov

In the context of osteoarthritis, research on primary human osteoarthritic (OA) articular chondrocytes has demonstrated that (S)-(-)-Win 55,212-2 mesylate inhibits the activity of ADAMTS-4 in a concentration-dependent manner. nih.govnih.gov This inhibition was observed in both unstimulated and Interleukin-1 beta (IL-1β)-stimulated chondrocytes, suggesting a potential role in preventing cartilage degradation. nih.govnih.gov

Cell Viability and Apoptosis Induction Assays (e.g., DNA laddering)

The influence of (S)-(-)-Win 55,212-2 mesylate on cell survival and programmed cell death (apoptosis) has been evaluated in various cell lines, particularly cancer cells. Treatment with the compound has been found to cause a significant, dose-dependent reduction in cell viability in lung cancer (A549), testicular cancer (HoTu-10), and neuroblastoma (IMR-5) cell lines. iiarjournals.orgiiarjournals.org

A hallmark of apoptosis is the cleavage of genomic DNA into fragments of specific sizes. This is often visualized using DNA laddering assays. Following treatment with (S)-(-)-Win 55,212-2 mesylate, a characteristic DNA ladder, with fragments in multiples of approximately 180 base pairs, was detected in both A549 lung cancer and HoTu-10 testicular cancer cells. iiarjournals.orgiiarjournals.org This observation strongly suggests that the reduction in cell viability is caused by the induction of apoptosis. iiarjournals.orgiiarjournals.org In other studies, the induction of apoptosis in endometriotic epithelial and stromal cells was confirmed by measuring a concentration-dependent increase in Caspase-3/7 enzymatic activity. frontiersin.org

Angiogenesis Assays (e.g., endothelial tube formation)

The effect of (S)-(-)-Win 55,212-2 mesylate on angiogenesis, the formation of new blood vessels, has been assessed using in vitro models such as the endothelial tube formation assay. nih.govresearchgate.net In this assay, Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on an extracellular matrix where they form capillary-like structures.

Exposure to (S)-(-)-Win 55,212-2 mesylate was found to disrupt this tube formation process in a dose-dependent manner. nih.govresearchgate.net Effects were observed at concentrations as low as 1 μM, with significant disruption of the endothelial networks occurring at 50 μM and 100 μM concentrations. nih.gov This indicates that the compound possesses anti-angiogenic properties, which are critical for processes like tumor growth. frontiersin.orgresearchgate.net

Concentration-Response Relationships in Cellular Systems

The biological effects of (S)-(-)-Win 55,212-2 mesylate are highly dependent on its concentration, a relationship explored in various cellular systems.

In primary cultures of rat cerebral cortex neurons, the compound was found to increase extracellular glutamate levels in a bell-shaped concentration-dependent manner. oup.com The maximal effect was observed at a concentration of 1 nM, while lower (0.01 and 0.1 nM) and higher (100 nM) concentrations were ineffective. oup.com Studies on cancer cell lines demonstrated a clear dose-dependent reduction in cell viability with increasing concentrations of the compound. iiarjournals.orgiiarjournals.org Similarly, a concentration-dependent suppression of IL-1β-induced tissue factor protein was noted in human umbilical vein endothelial cells. nih.gov

| Cellular System | Effect Measured | Concentration Range | Observed Response | Citation |

|---|---|---|---|---|

| Rat Cerebral Cortex Neurons | Extracellular Glutamate Levels | 0.01–100 nM | Bell-shaped curve; maximal effect at 1 nM | oup.com |

| Human Cancer Cell Lines (A549, HoTu-10) | Cell Viability | 10 µM, 20 µM | Significant dose-dependent reduction | iiarjournals.org |

| Human Endothelial Cells (HUVECs) | Endothelial Tube Formation | 1 µM, 50 µM, 100 µM | Dose-dependent disruption | nih.gov |

| Human OA Articular Chondrocytes | ADAMTS-4 Activity | Not specified | Concentration-dependent inhibition | nih.gov |

Genetic and Pharmacological Manipulation Techniques

Use of Selective Cannabinoid Receptor Antagonists

To determine the receptor-level mechanisms of (S)-(-)-Win 55,212-2 mesylate, which is known as a non-selective CB1 and CB2 receptor agonist, researchers employ selective receptor antagonists. nih.govfrontiersin.org These antagonists block specific cannabinoid receptors, thereby revealing which receptor mediates the observed effect.

For example, the inhibitory effect of (S)-(-)-Win 55,212-2 mesylate on ADAMTS-4 activity in human OA chondrocytes was abolished by the selective CB2 antagonist JTE907, but not by the selective CB1 antagonist MJ15. nih.gov This indicates that the compound's chondroprotective effect is mediated primarily through the CB2 receptor. nih.gov Similarly, the inhibition of TNF-α-induced NOS activity in DRG neurons was blocked by a selective CB2 antagonist, again implicating this receptor in its anti-inflammatory and analgesic signaling pathways. nih.govnih.gov Conversely, the compound's effect on increasing glutamate levels in the rat prefrontal cortex was counteracted by the selective CB1 antagonist SR141716A, highlighting the role of the CB1 receptor in its central nervous system activities. oup.com

| Observed Effect of WIN 55,212-2 | CB1 Antagonist Effect | CB2 Antagonist Effect | Conclusion | Citation |

|---|---|---|---|---|

| Inhibition of ADAMTS-4 Activity | No change (MJ15) | Effect abolished (JTE907) | CB2-mediated | nih.gov |

| Inhibition of TNF-α-induced NOS activity | Not specified | Inhibitory effect blocked (JTE907) | CB2-mediated | nih.govnih.gov |

| Increase in dialysate glutamate levels | Effect counteracted (SR141716A) | Not tested | CB1-mediated | oup.com |

Gene Silencing Methodologies (e.g., siRNA for p38 MAPK)

Gene silencing techniques, such as the use of small interfering RNA (siRNA), are powerful tools for dissecting the specific signaling pathways involved in a compound's mechanism of action. By knocking down the expression of a specific protein, researchers can determine if that protein is necessary for the compound's effect.

This approach was used to investigate the pathway by which (S)-(-)-Win 55,212-2 mesylate inhibits NOS expression in DRG neurons. nih.gov It was first established that TNF-α increases nNOS protein levels and that (S)-(-)-Win 55,212-2 mesylate inhibits this effect. nih.gov To understand the role of p38 MAPK in this process, DRG neurons were transfected with siRNA specifically targeting p38 MAPK. nih.gov The results showed that the TNF-α-induced increase in nNOS protein levels was largely abolished in the cells with silenced p38 MAPK. nih.gov This demonstrated that p38 MAPK is a critical component of the signaling cascade that (S)-(-)-Win 55,212-2 mesylate modulates to exert its inhibitory effect on NOS. nih.gov

Calcium Chelation and Ion Channel Modulation

The synthetic aminoalkylindole, (S)-(-)-Win 55,212 mesylate, demonstrates significant modulatory effects on intracellular calcium ([Ca²⁺]i) levels and the activity of various ion channels. These actions are primarily mediated through its interaction with cannabinoid receptors, though receptor-independent mechanisms have also been observed. The compound's influence on calcium homeostasis is a critical aspect of its pharmacological profile, impacting numerous cellular processes.

Research indicates that this compound can suppress synchronous oscillations of intracellular Ca²⁺ in rat hippocampal neuron-glial cultures, an effect mediated by CB1 receptors nih.gov. This suppression is achieved by inhibiting Ca²⁺ influx through voltage-gated calcium channels (VGCCs) nih.gov. Notably, the compound does not appear to alter the calcium influx mediated by NMDA, AMPA, or kainate receptors nih.gov. In studies on neuroblastoma-glioma cells, this compound was found to inhibit N-type voltage-gated calcium currents in a potent and reversible manner pnas.org. This inhibition of N-type calcium channels is thought to contribute to a decrease in neuronal excitability and neurotransmitter release pnas.org. Further studies in cultured rat hippocampal neurons confirmed the inhibition of N- and P/Q-type calcium channels by this compound physiology.org.

In addition to its effects on VGCCs, this compound influences intracellular calcium release from storage organelles. In neuroblastoma cells, the compound stimulates an increase in [Ca²⁺]i, which is attenuated by blocking store-operated calcium entry, suggesting a reliance on the continuous refilling of intracellular Ca²⁺ stores in the endoplasmic reticulum mdpi.com. This effect is believed to be mediated through Gαq protein coupling, leading to the activation of phospholipase C (PLC) and subsequent IP₃-mediated Ca²⁺ release from the ER mdpi.com. In cultured hippocampal neurons, the neuroprotective effects of this compound against NMDA-induced excitotoxicity are linked to its ability to inhibit the NMDA-induced increase in [Ca²⁺]i nih.gov. This inhibition is attributed to a reduction in calcium release from ryanodine-sensitive stores nih.gov.

The interaction of this compound with transient receptor potential (TRP) channels, particularly TRPV1, has also been a subject of investigation. In cultured trigeminal ganglion neurons, the compound inhibits capsaicin-activated inward currents and neuropeptide exocytosis in a manner dependent on extracellular calcium pnas.orgnih.gov. This inhibitory effect on TRPV1 is mediated by a calcium-dependent activation of calcineurin, leading to dephosphorylation of the channel pnas.orgnih.gov. Interestingly, this action appears to be independent of G protein-coupled cannabinoid receptors pnas.orgnih.gov. Some research also suggests an influence of this compound on TRPA1 channels nih.gov.

Beyond calcium channels, this compound has been shown to modulate the activity of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels. In a Xenopus oocyte expression system, low concentrations of the compound activate GIRK channels via CB1 or CB2 receptor coupling, while higher concentrations can directly block the channel mdpi.com.

The following tables summarize the key research findings on the effects of this compound on calcium signaling and ion channel activity.

Table 1: Effects of this compound on Intracellular Calcium ([Ca²⁺]i)

| Experimental Model | Concentration | Effect on [Ca²⁺]i | Proposed Mechanism | Reference |

| Rat hippocampal neuron-glial cultures | ≥100 nM | Suppresses synchronous oscillations | CB1 receptor-mediated inhibition of VGCCs | nih.gov |

| Neuroblastoma cells (N18TG2) | 5 µM | Increases [Ca²⁺]i | Release from intracellular stores and store-operated calcium entry | mdpi.com |

| Cultured hippocampal neurons | 25-100 nM | Inhibits NMDA-induced increase | Reduction of calcium release from ryanodine-sensitive stores | nih.gov |

| Cultured trigeminal ganglion neurons | Not specified | Elevates [Ca²⁺]i | Influx of extracellular calcium | pnas.org |

Table 2: Modulation of Ion Channels by this compound

| Ion Channel | Experimental Model | Concentration | Effect | Receptor Involvement | Reference |

| Voltage-Gated Calcium Channels (VGCCs) | Rat hippocampal neuron-glial cultures | ≥100 nM | Suppression of Ca²⁺ inflow | CB1 | nih.gov |

| N-type Calcium Channels | Neuroblastoma-glioma cells (NG108-15) | <10 nM (half-maximal) | Reduces current amplitude | Cannabinoid Receptor | pnas.org |

| N- and P/Q-type Calcium Channels | Cultured rat hippocampal neurons | 21 nM (K₁/₂) | Reversible inhibition of Ba²⁺ current | CB1 | physiology.org |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Cultured trigeminal ganglion neurons | 25 µM | Inhibition of capsaicin-activated currents | Independent of CB receptors | pnas.orgnih.gov |

| G-protein-coupled Inwardly Rectifying K⁺ (GIRK) Channels | Xenopus oocytes | ≤1 µM | Activation | CB1/CB2 | mdpi.com |

| G-protein-coupled Inwardly Rectifying K⁺ (GIRK) Channels | Xenopus oocytes | >1 µM | Direct block | - | mdpi.com |

Comparative and Combinatorial Research Strategies

Comparative Studies with Other Synthetic and Phytocannabinoids

WIN 55,212-2 is a potent cannabinoid receptor agonist, but its characteristics are best understood when compared to other well-known compounds acting on the endocannabinoid system. It is a full agonist at the CB1 receptor with a high affinity (Ki = 1.9 nM), which is significantly greater than that of Δ9-tetrahydrocannabinol (Δ9-THC) (Ki = 41 nM). dntb.gov.ua It also functions as a high-affinity agonist at CB2 receptors. frontiersin.org